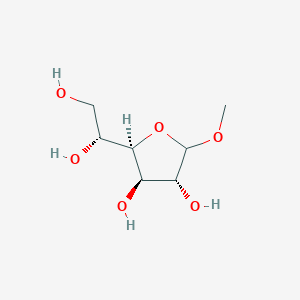

Methyl D-glucofuranoside

Description

Historical Context and Early Investigations of Glucofuranosides

The investigation of simple methyl glycosides dates back to the late 19th and early 20th centuries. Emil Fischer's work in 1895 laid the foundation for synthesizing methyl glucosides by reacting glucose with an alcoholic solution of hydrochloric acid. orgsyn.org Early methods involved heating glucose with anhydrous, acetone-free methyl alcohol in the presence of a hydrogen chloride catalyst. orgsyn.org

The reaction between glucose and methanol (B129727) is understood to be an equilibrium reaction that yields a mixture of several isomers, including alpha and beta methyl glucoside, as well as alpha and beta methyl glucofuranoside. google.com A 1942 patent described a process for forming alpha methyl glucoside where the formation of various glucosides, including the furanose forms, was a recognized outcome of the reaction between starch and methanol. google.com

Specific methods for the preparation of glycofuranosides were later detailed. Research by John W. Green and Eugene Pacsu, published in 1951, focused on a preparative method applicable to both galactose and glucose, highlighting the ongoing effort to isolate and characterize these specific carbohydrate forms. acs.org These early investigations were crucial in establishing the fundamental chemistry of glycosides and providing the pure compounds necessary for more detailed structural and functional studies.

Significance as a Model Monosaccharide Derivative in Glycoscience

In glycoscience, simple and stable carbohydrate derivatives are essential tools for research. Methyl D-glucofuranoside serves as a valuable model compound for several reasons. As a glycoside, it is a substrate for enzymes like glycosidases, which hydrolyze the glycosidic bond. ontosight.ai Its structural stability, particularly when compared to free glucose, makes it suitable for studying complex biological systems.

The related compound, Methyl α-D-glucopyranoside (the six-membered ring form), is widely used in biochemical research because its methyl group at the anomeric position prevents enzymatic cleavage by metabolic enzymes that act on glucose. This metabolic stability allows it to be used as a substrate analog to investigate glycosylation processes, enzyme specificity, and carbohydrate-protein interactions. It is particularly useful in studies of glucose transport and uptake, where it acts as a nonmetabolizable analog specific for certain transporters like the sodium/glucose cotransporter. revvity.com

Similarly, this compound provides a stable model of the furanose form of glucose. The furanose ring is a critical structural motif in nucleic acids (ribose and deoxyribose) and various bacterial polysaccharides. Understanding the conformation, reactivity, and interactions of a simple furanoside like this compound provides fundamental insights applicable to these more complex biological macromolecules. Its study contributes to a deeper understanding of the structure-activity relationships that govern the function of carbohydrates in biological systems. ontosight.ai

Anomeric Considerations in Furanosidic Structures

The structure of this compound is defined by the furanose ring and the configuration at the anomeric carbon (C-1). This carbon can exist in two different stereoisomeric forms, known as anomers: alpha (α) and beta (β). stackexchange.com These anomers are diastereomers that differ only in the orientation of the methoxy (B1213986) group at C-1. stackexchange.comechemi.com This configuration significantly influences the compound's physical and chemical properties, including its stability and reactivity. ontosight.ai

The relative stability of the α and β anomers is governed by a phenomenon known as the anomeric effect. wikipedia.org The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial-like position rather than the sterically less hindered equatorial-like position. wikipedia.orgscripps.edu This effect, first observed in carbohydrate chemistry in the 1950s, is a type of stereoelectronic effect. scripps.edudypvp.edu.in

The accepted explanation for the anomeric effect involves hyperconjugation—a stabilizing interaction between the lone pair electrons of the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the substituent at the anomeric carbon. wikipedia.orgdypvp.edu.in In the α-anomer, one of the lone pairs on the ring oxygen can align antiperiplanar (180°) to the C-O bond of the methoxy group, allowing for effective orbital overlap and stabilization. stackexchange.comechemi.com This stereoelectronic stabilization, estimated to be around 6 to 7 kJ/mol, is strong enough to overcome the steric strain caused by the axial-like orientation of the methoxy group (estimated at 3 to 4 kJ/mol). stackexchange.comechemi.com In the β-anomer, such favorable overlap is not possible. echemi.com As a result, in the synthesis of methyl glucosides, the α-anomer is often the thermodynamically more stable and major product. dypvp.edu.in

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₆ nih.gov |

| Molecular Weight | 194.18 g/mol nih.gov |

| IUPAC Name | (2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol nih.gov |

| CAS Number | 138052-46-7 synthose.com |

| Appearance | Colourless Syrup synthose.com |

| Solubility | Soluble in Water, Methanol, and DMSO synthose.com |

Table 2: Computed Properties of this compound

| Descriptor | Value |

| XLogP3 | -2.1 nih.gov |

| Hydrogen Bond Donor Count | 4 nih.gov |

| Hydrogen Bond Acceptor Count | 6 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

| Exact Mass | 194.07903816 Da nih.gov |

| Topological Polar Surface Area | 99.4 Ų nih.gov |

| Heavy Atom Count | 13 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |

InChI Key |

ZSQBOIUCEISYSW-YDEIVXIUSA-N |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |

Canonical SMILES |

COC1C(C(C(O1)C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl D Glucofuranoside and Its Analogues

Direct Glycosidation Approaches to Methyl D-Glucofuranosides

The direct synthesis of methyl D-glucofuranosides from D-glucose presents a challenge due to the inherent preference for the more stable pyranose ring form. However, several methods have been developed to selectively synthesize the furanoside isomer.

Solvent Polarity-Controlled Selective Synthesis of Furanosides from D-Glucose

A notable advancement in the selective synthesis of methyl D-glucofuranoside involves controlling the polarity of the solvent system. Research has demonstrated that in a reaction of D-glucose in methanol (B129727), the concentration of dimethyl sulfoxide (B87167) (DMSO) can dictate the isomeric outcome. researchgate.netnih.govacs.org A highly selective method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as an activator in a DMSO/methanol solvent mixture. researchgate.netnih.govacs.org

At lower concentrations of DMSO, the formation of this compound is exclusively favored. researchgate.netnih.gov Conversely, at higher DMSO concentrations, the reaction yields only the methyl D-glucopyranoside. researchgate.netnih.govacs.org This solvent polarity-controlled approach offers a significant advantage in terms of reaction rates, selectivity, and yield over many conventional methods. nih.gov The reaction is initially a solution but becomes a mixture upon the addition of TCT. researchgate.net

Brønsted and Lewis Acid-Catalyzed Glycosylation Protocols

Both Brønsted and Lewis acids are pivotal catalysts in glycosylation reactions to form methyl D-glucofuranosides. researchgate.net

Brønsted Acid Catalysis: Fischer-type glycosylation using Brønsted acids, such as in aqueous solutions with tetrazole-based ionic liquids, can produce furanosides from unprotected monosaccharides with moderate to good yields and stereoselectivities. researchgate.netresearchgate.net The stereochemical outcome of these reactions is influenced by a complex interplay between the acid, the glycosyl donor, and the glycosyl acceptor. researchgate.net

Lewis Acid Catalysis: Lewis acids are one of the most common activators in glycoside synthesis. researchgate.net Ferric chloride (FeCl₃) has been effectively used as a catalyst for the glycosidation of D-glucose in anhydrous methanol. tandfonline.com This method, when conducted at room temperature for an extended period, results in an almost quantitative conversion to methyl α- and β-D-glucofuranosides, with minimal formation of pyranoside byproducts. tandfonline.com In contrast, catalysts like zinc chloride or aluminum chloride tend to yield complex reaction mixtures under similar conditions. tandfonline.com Lewis acids can also be employed as α-directing additives in the glycosylation of certain protected thioglycosides. researchgate.net

High-Yielding One-Step Conversion Methods from D-Glucose and Related Sugars

Efficient one-step conversions of D-glucose to methyl D-glucofuranosides are highly desirable. The use of ferric chloride in methanol stands out as a high-yielding, one-step method. tandfonline.comtandfonline.com This reaction transforms D-glucose into its corresponding α- and β-methyl D-glucofuranosides in good yields. tandfonline.com This approach is also applicable to other sugars like D-galactose. tandfonline.comtandfonline.com

Another effective one-pot method involves the use of iodine as a promoter for the cyclization of galactose diethyl dithioacetal in the presence of an alcohol, which acts as both the solvent and the nucleophile. researchgate.net This reaction proceeds at room temperature and has been successfully applied with various alcohols. researchgate.net

Synthesis of Deoxy-Methyl D-Glucofuranosides

The synthesis of 2-deoxy-D-glucofuranosides has also been explored. One approach involves the treatment of 2-deoxy-D-glucose with 0.1% methanolic hydrogen chloride, which initially leads to the formation of the furanoside before converting to the more stable pyranoside form. rsc.org A more direct synthesis involves the reaction of an activated glycosyl donor with a nucleophilic acceptor. bris.ac.uk For instance, the synthesis of a/p-methyl-2-deoxy-D-glucofuranoside has been described, and its structure confirmed through oxidation and methylation. rsc.org

The synthesis can also be achieved from glucal, which is converted to 2-deoxy-D-glucose and then to its diethyl mercaptal. rsc.org Acetylation followed by treatment with methanolic hydrogen chloride can yield the desired deoxy-glucofuranoside. rsc.org

Regioselective Functionalization and Derivatization Strategies

The synthesis of specific derivatives of this compound often requires regioselective protection and functionalization of its hydroxyl groups.

Synthesis of Partially Methylated Methyl D-Glucofuranosides

The preparation of partially methylated methyl D-glucofuranosides is crucial for their use in the methylation analysis of polysaccharides. chempap.org A common strategy involves the use of protecting groups to selectively shield certain hydroxyl groups while others are methylated.

For example, the synthesis of methyl 6-O-methyl-α- and -β-D-glucofuranosides and methyl 2,6-di-O-methyl-α- and -β-D-glucofuranosides has been achieved through a multi-step process. chempap.org This involves the preparation of intermediates like methyl 3,5-di-O-benzyl-6-O-methyl-α,β-D-glucofuranoside. chempap.org The anomers of this intermediate can be separated by column chromatography. chempap.org Subsequent methylation of the remaining free hydroxyl group, followed by debenzylation, yields the desired partially methylated products. chempap.org

Another method for partial O-methylation involves the progressive methylation of methyl glycofuranosides using the Purdie reagent (MeI/Ag₂O). scielo.br The reaction progress can be monitored by thin-layer chromatography to favor the formation of mono-O-methyl or more highly methylated derivatives. scielo.br

Preparation of Acylated and Benzylated this compound Derivatives

The synthesis of acylated and benzylated derivatives of this compound is crucial for creating versatile intermediates in carbohydrate chemistry. These protecting groups modify the reactivity of the hydroxyl groups, enabling regioselective reactions at other positions.

Benzylation , typically achieved using benzyl (B1604629) bromide (BnBr) in the presence of a strong base like sodium hydride (NaH), is a common strategy to protect multiple hydroxyl groups simultaneously. For instance, the synthesis of methyl 3,5,6-tri-O-benzyl-D-glucofuranoside has been accomplished by first preparing 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranoside, followed by methanolysis with 1% hydrogen chloride in methanol at 65°C. mdpi.com This reaction yields an anomeric mixture (α/β ratio of 1:1.3) with a combined yield of 91%. mdpi.com Similarly, methyl 3,5-di-O-benzyl-6-O-methyl-α,β-D-glucofuranoside can be prepared from the corresponding 1,2-O-isopropylidene precursor by treatment with boiling methanol containing hydrogen chloride. chempap.org Further methylation of the free hydroxyl at C-2, followed by debenzylation, can yield 2,6-di-O-methyl-D-glucose derivatives. chempap.org A patent from 1963 describes the synthesis of methyl-3:5:6-tribenzyl-D-glucofuranoside by reacting 1:2-isopropylidene-3:5:6-tribenzyl-D-glucofuranose with methanolic hydrochloric acid, followed by high-vacuum distillation. google.com

Acylation introduces acyl groups (such as acetyl or benzoyl) to the hydroxyl functions, often serving as protecting groups or to enhance biological activity. researchgate.netaensiweb.com Common acylation methods involve reacting the carbohydrate with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). aensiweb.comnih.gov For example, 1,2-O-isopropylidene-α-D-glucofuranose can be selectively acylated to furnish 3,5,6-tri-O-acyl derivatives. dergipark.org.tr The reaction of methyl α-D-glucopyranoside with 4-methoxybenzoyl chloride in the presence of dimethylaminopyridine (DMAP) yields methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside. nih.gov A solvent-free approach using potassium fluoride (B91410) and 18-crown-6 (B118740) as a catalytic system has been shown to be effective for the per-acetylation of various sugars with acetic anhydride, achieving high yields (87-99%). rsc.org This method is advantageous as it avoids toxic solvents like pyridine. rsc.org The 2-hydroxyl group of ethyl-3:5:6-tribenzyl-D-glucofuranoside can be selectively acetylated using acetic anhydride in pyridine. google.com

Table 1: Examples of Acylated and Benzylated this compound Synthesis

| Product | Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 3,5,6-tri-O-benzyl-D-glucofuranoside (α/β mixture) | 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranoside | 1% HCl, MeOH, 65°C, 1.5 h | 91% | mdpi.com |

| Methyl 3,5-di-O-benzyl-6-O-methyl-α,β-D-glucofuranoside | 3,5-Di-O-benzyl-1,2-O-isopropylidene-6-O-methyl-D-glucofuranose | Boiling methanol with 0.7% HCl, 1.5 h | Not specified | chempap.org |

| Methyl 3,5-di-O-benzyl-2,6-di-O-methyl-α,β-D-glucofuranoside | Methyl 3,5-di-O-benzyl-6-O-methyl-α,β-D-glucofuranoside | Methyl sulfate, NaOH, THF, 50°C | ~100% | chempap.org |

| Ethyl-3:5:6-tribenzyl-2-acetyl-D-glucofuranoside | Ethyl-3:5:6-tribenzyl-D-glucofuranoside | Acetic anhydride, pyridine, 24 h, room temp. | Not specified | google.com |

| Per-acetylated methyl-α-D-glucopyranoside | Methyl-α-D-glucopyranoside | Acetic anhydride, KF, 18-crown-6, 40°C, neat | 87% | rsc.org |

| 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose | 1,2-O-Isopropylidene-α-D-glucofuranose | 4-chlorobenzoyl chloride, CH₂Cl₂-Et₃N | 81% | dergipark.org.tr |

Introduction of Anhydro- and Isopropylidene Moieties

The introduction of isopropylidene and anhydro moieties are fundamental transformations in carbohydrate synthesis, providing access to key intermediates with restricted conformations and selectively exposed hydroxyl groups.

Isopropylidene acetals are widely used as protecting groups for cis-diols. The preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose is a common first step in many synthetic routes. dergipark.org.tr This can be achieved by reacting D-glucose with acetone (B3395972) in the presence of an acid catalyst like sulfuric acid. cnrs.fr An alternative method involves reacting α-D-glucose with diketene (B1670635) or its adduct with acetone, catalyzed by a boron trifluoride/diethylether complex. google.com Careful, controlled hydrolysis of this di-acetal can then selectively remove the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose, a versatile triol ready for further functionalization. dergipark.org.tr This mono-acetal is a frequent precursor for synthesizing this compound derivatives. mdpi.comchempap.org For example, methanolysis of 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranoside yields the corresponding this compound. mdpi.com

Anhydro sugars , which contain an intramolecular ether linkage, are formed by the removal of a molecule of water from two hydroxyl groups. The 3,6-anhydro bridge is a common structural motif. A synthetic route to sauropunols, which are 3,6-anhydro-2-deoxy-d-glucofuranosides, starts from D-glucose. acs.org A key intermediate, 3,6-anhydro-1,2-O-isopropylidene-5-O-benzoyl-α-D-glucofuranose, can be synthesized and subsequently used in glycosylation reactions. acs.orgnih.gov For example, a TsOH·H₂O-catalyzed reaction of this intermediate with methanol results in a mixture of the α- and β-anomers of methyl 3,6-anhydro-5-O-benzoyl-D-glucofuranoside. acs.org

Table 2: Synthesis of Isopropylidene and Anhydro Precursors

| Product | Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | D-Glucose | Acetone, sulfuric acid | Not specified | cnrs.fr |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | α-D-Glucose | Diketene, acetone, BF₃·OEt₂ complex, 90°C | Not specified | google.com |

| 1,2-O-Isopropylidene-α-D-glucofuranose | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Careful hydrolysis | Not specified | dergipark.org.tr |

| Methyl 3,6-anhydro-5-O-benzoyl-α-D-glucofuranoside | 3,6-anhydro-1,2-O-isopropylidene-5-O-benzoyl-α-D-glucofuranose | Methanol, TsOH·H₂O | 28% (α-anomer) | acs.org |

| Methyl 3,6-anhydro-5-O-benzoyl-β-D-glucofuranoside | 3,6-anhydro-1,2-O-isopropylidene-5-O-benzoyl-α-D-glucofuranose | Methanol, TsOH·H₂O | 69% (β-anomer) | acs.org |

Stereochemical Control and Anomer Separation in Synthesis

Controlling the stereochemistry at the anomeric center (C-1) is a central challenge in glycoside synthesis. The formation of either the α- or β-anomer can be influenced by various factors, including the choice of catalyst, solvent, and protecting groups on the sugar.

The acid-catalyzed anomerization of methyl D-glucofuranosides in methanol proceeds with the exchange of the methoxy (B1213986) group with the solvent. rsc.org This suggests a mechanism involving a carbocation intermediate that is then captured by a solvent molecule. rsc.org The nature of neighboring groups can also direct the stereochemical outcome. For instance, participating groups at C-2, such as acyl groups, typically lead to the formation of 1,2-trans products (the β-anomer for glucose) via a cyclic acyl oxonium ion intermediate. Conversely, non-participating groups at C-2 often result in mixtures of anomers or favor the 1,2-cis product (the α-anomer for glucose).

Solvent polarity has been identified as a key factor in controlling not only the anomeric ratio but also the ring size (furanose vs. pyranose). researchgate.net A highly selective method was developed where high concentrations of dimethyl sulfoxide (DMSO) in the reaction medium favored the formation of methyl pyranosides, while lower concentrations of DMSO led exclusively to methyl furanosides. researchgate.net Furthermore, specific catalysts can be employed to achieve high stereoselectivity. For example, the use of B(C₆F₅)₃ as a catalyst in the glycosylation of glycals with alcohols has been shown to afford high α-selectivity. nih.gov

Chromatographic Separation of Anomeric Glycosides

When synthetic methods produce a mixture of anomers, chromatographic separation is the most common and effective method for their isolation. google.com Various chromatographic techniques have been successfully applied to separate the α- and β-anomers of glycosides.

Column chromatography on silica (B1680970) gel is a standard and widely used technique. For example, the anomeric mixture of methyl 3,5-di-O-benzyl-6-O-methyl-D-glucofuranoside was resolved on a silica gel column, where the α-anomer was the faster-moving component. chempap.org Similarly, the α- and β-anomers of methyl 3,5-di-O-benzyl-2,6-di-O-methyl-D-glucofuranoside were separated by chromatography on silica gel, with the β-anomer eluting first in this case. chempap.org

Ion-exchange chromatography offers an efficient alternative. A rapid method using a strongly basic anion-exchange resin (e.g., Dowex 1 or De-Acidite FF) in the hydroxide (B78521) form with water as the eluent has been described for separating isomeric glycosides. rsc.org A key finding is that for the pairs studied, the β-anomer is adsorbed more strongly to the resin and thus elutes after the α-anomer. rsc.org This method has been successfully used to separate the anomers of methyl D-glucopyranoside. rsc.org

High-Performance Liquid Chromatography (HPLC) , particularly on C18 reverse-phase columns, can separate anomers, although it can be challenging. emerypharma.com Method development, such as adjusting the gradient of the mobile phase (e.g., acetonitrile (B52724) in water), is often necessary to achieve separation. emerypharma.com

Supercritical Fluid Chromatography (SFC) has been used at a preparative scale to separate derivatized anomers. The anomers of methyl 2,3,4,6-tetra-O-benzoyl-D-glucopyranoside were successfully separated using a mobile phase of carbon dioxide and ethanol (B145695) with a silica stationary phase, achieving purities greater than 98% and high recovery. nih.gov

Table 3: Comparison of Chromatographic Methods for Anomer Separation

| Method | Stationary Phase | Mobile Phase / Eluent | Principle / Observation | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Varies (e.g., solvent systems based on tetrahydrofuran) | General purpose separation based on polarity. Elution order depends on the specific compound. | chempap.org |

| Ion-Exchange Chromatography | Strongly basic anion-exchange resin (hydroxide form) | Water | β-anomers are generally adsorbed more strongly than α-anomers. Furanosides are adsorbed more strongly than pyranosides. | rsc.org |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water gradient | Separation of isomers with the same mass-to-charge ratio. Requires method development. | emerypharma.com |

| Supercritical Fluid Chromatography (SFC) | Silica | Carbon dioxide / Ethanol | Effective for preparative separation of derivatized anomers with high purity and recovery. | nih.gov |

Structural Elucidation and Stereochemical Characterization of Methyl D Glucofuranosides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl D-glucofuranosides in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of each atom within the molecule.

Proton (¹H) NMR Spectral Analysis and J-Coupling Constant Interpretation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In methyl D-glucofuranosides, the chemical shifts of the anomeric proton (H-1) are particularly diagnostic. For the α-anomer of methyl 3,6-anhydro-5-O-benzoyl-D-glucofuranoside, the anomeric proton appears as a doublet with a coupling constant (J) between 4.0 and 4.5 Hz. acs.org In contrast, the β-anomer exhibits a singlet for the anomeric proton. acs.org

J-coupling constants, which describe the interaction between neighboring protons, are crucial for determining the dihedral angles between them and thus the conformation of the furanose ring. For instance, the ³J(H,H) coupling constants are instrumental in defining the ring's puckering. rsc.org A two-state model, which assumes an equilibrium between North (N) and South (S) conformations on the pseudorotational itinerary, is often used to interpret these coupling constants in furanosides. nih.govnih.gov Theoretical calculations have shown good agreement with experimental coupling constants, typically within 1 Hz, supporting the validity of this model for many methyl furanosides. nih.govnih.gov

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Configurational Influences

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the stereochemistry at this center. In methyl 3,6-anhydro-5-O-benzoyl-D-glucofuranosides, the C-1 signal for the α-anomers appears in the range of δ 102.4–103.9 ppm, while for the β-anomers, it is shifted downfield to δ 108.2–110.2 ppm. acs.org This difference is a manifestation of the anomeric effect, which describes the thermodynamic preference for certain conformations of the glycosidic bond. scripps.edu The anomeric effect is considered a significant stabilizing factor in furanosides. researchgate.net

The following table provides representative ¹³C NMR chemical shift data for the anomeric carbons of methyl α/β-D-glucofuranoside.

| Compound | Anomer | C-1 Chemical Shift (ppm) |

| Methyl D-glucofuranoside | α | ~102-104 |

| This compound | β | ~108-110 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the complete molecular structure. slu.sebeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For this compound, COSY spectra help to establish the connectivity between adjacent protons in the furanose ring and the exocyclic side chain. ntnu.no

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. slu.sentnu.no

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different spin systems, for example, linking the anomeric proton to the methyl carbon of the glycosidic bond, and for piecing together the entire molecular framework. ntnu.no

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The observation of a NOESY cross-peak between two protons indicates that they are close in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. nih.gov

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of methyl D-glucofuranosides in solution. slu.sebeilstein-journals.org

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for molecules in the solid state. By diffracting X-rays through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the bonds between them. journals.co.zaresearchgate.net

Crystal structures of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside hemihydrate have been determined, providing detailed information on bond lengths, bond angles, and the conformation of the pyranose ring. iucr.orgiucr.org For example, in methyl α-D-glucopyranoside, the C1 chair conformation is observed. iucr.org While these are pyranosides, the principles of the technique are directly applicable to furanosides. X-ray data for derivatives like methyl 2-acetamido-2-deoxy-α-D-glucofuranoside have been used to determine ring deformations and conformations. journals.co.za

The solid-state structure can sometimes differ from the predominant conformation in solution, and comparing crystallographic data with NMR data can provide insights into the conformational dynamics of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. uu.nl For this compound, MS analysis will confirm the molecular mass of 194.18 g/mol . nih.gov

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is often characteristic of the compound's structure. For glycosides, common fragmentation pathways include cleavage of the glycosidic bond and cleavages within the sugar ring. researchgate.netnih.govresearchgate.net In O-glycosides, cleavage of the O-C glycosidic bond is often a dominant fragmentation pathway. researchgate.netnih.gov In contrast, C-glycosides tend to show more fragmentation within the sugar moiety itself, such as water loss followed by a retro-Diels-Alder (RDA) reaction or alpha-cleavage. researchgate.netnih.govbohrium.commdpi.com While this compound is an O-glycoside, understanding these general fragmentation principles is key to interpreting its mass spectrum.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. These methods are based on the differential interaction of left and right circularly polarized light with a chiral compound.

Vacuum-Ultraviolet ECD for Conformational and Electronic Transitions

Vacuum-ultraviolet electronic circular dichroism (VUV-ECD) spectroscopy has emerged as a powerful technique for the stereochemical and conformational analysis of carbohydrates. This method measures the differential absorption of left and right circularly polarized light in the VUV region (typically below 200 nm), providing detailed information about the three-dimensional structure of chiral molecules like this compound. For saccharides, the key electronic transitions that give rise to VUV-ECD signals occur at these low wavelengths, originating from the lone-pair electrons of hydroxyl and ether oxygen atoms. oup.comacs.org

The VUV-ECD spectrum of a sugar is exquisitely sensitive to subtle stereochemical variations. nih.gov This includes the anomeric configuration at the C-1 carbon (α vs. β), the rotational conformation of the exocyclic hydroxymethyl group at C-5, and the puckering of the furanose ring itself. oup.comresearchgate.net While experimental VUV-ECD spectra for this compound are not extensively documented in public literature, the well-established principles from studies on related monosaccharides, such as D-glucose and its pyranoside derivatives, provide a robust framework for its analysis. nih.govresearchgate.net

The electronic transitions responsible for the VUV-ECD signals in this compound are primarily n-σ* transitions associated with the ring oxygen, the methoxy (B1213986) group oxygen at C-1, and the various hydroxyl groups. acs.org The precise energy and rotational strength of these transitions are dictated by the spatial arrangement of these chromophores and their interactions, including intramolecular hydrogen bonding. acs.org

Research on analogous compounds, such as methyl α-D-glucopyranoside, has demonstrated that VUV-ECD spectra can differentiate between rotamers of the hydroxymethyl group (e.g., gauche-gauche (GG), gauche-trans (GT), and trans-gauche (TG)). acs.org These studies have shown that different rotamers can exhibit distinct positive and negative Cotton effects in the 165-180 nm region. nih.gov It is expected that this compound would exhibit similar sensitivity.

The primary electronic transitions for this compound in the VUV region are summarized in the table below, based on analogous systems.

| Transition Type | Chromophore | Approximate Wavelength (nm) |

| n → σ | Ring Oxygen (O-4) | ~170-185 |

| n → σ | Methoxy Oxygen (O-1) | ~170-185 |

| n → σ* | Hydroxyl Oxygens | ~160-180 |

| This is an interactive data table. Click on the headers to sort. |

The conformational state of the furanose ring in this compound is typically described by its pseudorotation phase angle (P) and puckering amplitude. The most stable conformers for a furanoside ring are usually found in the Northern (N) and Southern (S) hemispheres of the pseudorotational wheel, often corresponding to twist and envelope forms. The table below illustrates hypothetical VUV-ECD spectral data for dominant conformers of methyl α-D-glucofuranoside, demonstrating the expected sensitivity of the technique.

| Conformer | Puckering | Key Transitions (nm) | Predicted Δελ (M⁻¹cm⁻¹) |

| 3E | Envelope | 175 | +2.5 |

| E₄ | Envelope | 178 | -1.8 |

| ⁰T₁ | Twist | 172 | +3.1 |

| 2T₁ | Twist | 180 | -0.9 |

| This is an interactive data table. Click on the headers to sort. |

By combining experimental VUV-ECD measurements with these theoretical predictions, it is possible to elucidate the predominant solution-state conformations and stereochemical features of this compound with a high degree of confidence. acs.org

Conformational Analysis and Dynamics of the Furanose Ring System

Pseudorotation and Ring Conformations of Methyl D-Glucofuranosides

The conformational landscape of a furanose ring is best described by the concept of pseudorotation. This model maps the continuous puckering of the five-membered ring onto a circular path, defined by a phase angle of pseudorotation (P) and a maximum puckering amplitude (ν_max). The principal conformations are the envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the twist (T), where two adjacent atoms are displaced on opposite sides of a plane formed by the other three ring atoms. nih.govresearchgate.net

For methyl D-glucofuranosides, nuclear magnetic resonance (NMR) studies, particularly using 13C-¹H coupling constants, have been instrumental in elucidating their preferred conformations in solution. cdnsciencepub.comcdnsciencepub.com In an aqueous solution, methyl α-D-glucofuranoside is characterized by a dynamic equilibrium between two primary conformations: the E₄ (C4-exo) and ³E (C3-endo) conformers. cdnsciencepub.com Similarly, its anomer, methyl β-D-glucofuranoside, is also represented by an equilibrium of interconverting E₄ and ³E conformations. cdnsciencepub.com This indicates that for the gluco configuration, puckering involving the C3 and C4 atoms is a dominant conformational feature.

The two-state model, often used to describe furanose conformations as an equilibrium between a "North" (N, P ≈ 0°) and a "South" (S, P ≈ 180°) region on the pseudorotation wheel, is considered a reasonable description for the majority of methyl furanosides. nih.govresearchgate.net For methyl α-D-glucofuranoside, the identified E₄ and ³E conformations fall within these general regions.

Table 1: Dominant Ring Conformations of Methyl D-Glucofuranosides in Aqueous Solution

| Compound | Dominant Conformations | Method of Determination |

| Methyl α-D-glucofuranoside | Interconverting E₄ and ³E | 13C NMR Spectroscopy cdnsciencepub.com |

| Methyl β-D-glucofuranoside | Interconverting E₄ and ³E | 13C NMR Spectroscopy cdnsciencepub.com |

Influence of Substituents and Intramolecular Interactions on Furanose Ring Flexibility

The conformational preferences of the furanose ring are heavily influenced by the steric and electronic interactions among its substituents. The flexibility of the ring allows it to adopt a pucker that minimizes these unfavorable interactions. researchgate.net In methyl D-glucofuranoside, key interactions involve the four hydroxyl groups, the C5-hydroxymethyl side chain, and the anomeric methoxy (B1213986) group.

A prominent stabilizing factor is the tendency for the bulky exocyclic C5-side chain (–CH(OH)CH₂OH) to adopt a quasi-equatorial orientation to minimize steric strain. cdnsciencepub.comcdnsciencepub.com This preference significantly influences the puckering of the ring. Furthermore, repulsive interactions between vicinal hydroxyl groups can destabilize certain conformations. nih.govresearchgate.net In the gluco configuration, the trans arrangement of the O2 and O3 hydroxyls, and the O3 and O4 hydroxyls, results in a different set of steric constraints compared to other furanosides like those with a ribo or lyxo configuration, where vicinal hydroxyls are in a syn arrangement. nih.gov

Locking the rotation around certain bonds by introducing fused rings, such as an isopropylidene ketal, can dramatically restrict the furanose ring's flexibility and lock it into a specific conformation. researchgate.net While not present in the parent compound, studies on these derivatives highlight the inherent flexibility of the unsubstituted ring. The interplay of these non-bonded interactions dictates the position of the conformational equilibrium (e.g., between E₄ and ³E forms) for this compound.

Anomeric Effects in Furanose Systems: Exo- and Endo-Anomeric Effects

Stereoelectronic effects, particularly the anomeric and exo-anomeric effects, play a crucial role in determining the conformation of glycosides. journalirjpac.com These effects arise from the interaction between lone pairs of electrons on an oxygen atom and an adjacent antibonding (σ*) orbital.

Endo-Anomeric Effect : This effect involves the interaction between a lone pair on the endocyclic (ring) oxygen (O4) and the antibonding orbital of the exocyclic C1-O1 bond (the glycosidic bond). This interaction is stabilizing and generally favors a quasi-axial orientation of the anomeric substituent, as this geometry allows for optimal anti-periplanar alignment of the interacting orbitals. researchgate.netuva.es NMR studies confirm that a quasi-axial C1-O1 bond is a significant stabilizing factor in methyl furanosides, including the glucofuranosides. cdnsciencepub.comcdnsciencepub.com Computational studies have quantified the energetic magnitude of the endo-anomeric effect for various substituents, showing it to be a substantial stabilizing force. researchgate.net The strength of this effect is generally larger in furanosides than in the corresponding pyranosides. researchgate.net

Exo-Anomeric Effect : This effect concerns the orientation of the aglycone group (the methyl group in this case) and involves interactions between a lone pair on the exocyclic oxygen (O1) and the antibonding orbital of the endocyclic C1-O4 bond. journalirjpac.com This effect governs the rotational preference around the C1-O1 bond. nih.govuva.es For methyl furanosides, the exo-anomeric effect stabilizes the gauche orientation of the C1-O bond, reducing the conformational freedom around the glycosidic linkage to effectively a single state. nih.gov The stabilization energy from this effect in furanosides is comparable to that in pyranosides, estimated to be around 4 kcal/mol. nih.gov

Table 2: Energetic Magnitude of the Endo-Anomeric Effect for Various Substituents in Furanose Systems Data from a computational study on substituted furanose models, providing a relative scale of the effect.

| Substituent (X) at C1 | Energetic Magnitude (kJ/mol) |

| -Br | 16.3 |

| -Cl | 15.1 |

| -F | 12.6 |

| -OCH₃ | 11.7 |

| -SCH₃ | 11.3 |

| -OH | 10.9 |

| -NH₂ | 8.8 |

| -CN | 4.6 |

| -CH₃ | 2.1 |

| Source: Adapted from computational data. researchgate.net |

Intramolecular Hydrogen Bonding Networks and Conformational Stability

The potential for intramolecular hydrogen bonds exists in this compound due to the presence of four hydroxyl groups. These interactions, such as those between adjacent hydroxyls (e.g., O2-H···O3) or between a hydroxyl and the ring oxygen (e.g., O2-H···O4), can influence conformational stability. csic.es

However, the role of these intramolecular networks is complex and highly dependent on the environment. In the gas phase, where external interactions are absent, intramolecular hydrogen bonding networks are a primary determinant of the preferred conformation. csic.es In these isolated conditions, specific clockwise or counterclockwise hydrogen-bonding patterns are adopted to maximize stability.

In contrast, in polar, protic solvents like water, the situation is markedly different. The hydroxyl groups of the sugar readily form strong intermolecular hydrogen bonds with solvent molecules. nih.gov These solvent interactions can effectively compete with and disrupt the weaker intramolecular hydrogen bonds. nih.gov Some molecular dynamics studies have suggested that in aqueous solutions, intramolecular hydrogen bonding does not play an essential role in the conformational properties of monosaccharides, as the interactions with the solvent shell become dominant. beilstein-journals.org While specific intramolecular hydrogen bonds can stabilize certain conformations in some derivatives, for the parent this compound in water, its conformation is likely dictated by a combination of sterics, stereoelectronic effects, and extensive hydrogen bonding with the surrounding water molecules rather than a persistent internal network.

Solvent Effects on Conformational Preferences

The conformational equilibrium of this compound is significantly influenced by the solvent environment. This is primarily due to the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor, which can alter the relative stability of different conformers and even the balance between furanose and pyranose ring forms. researchgate.netcdnsciencepub.com

Studies comparing glycoside conformations in aqueous solution versus organic media have noted differences in their preferred structures, highlighting the role of the solvent. cdnsciencepub.com For instance, the relative population of furanose and pyranose forms of some sugars has been shown to change dramatically between water and a less polar solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net A highly selective synthesis method for this compound or its pyranoside counterpart was developed based on tuning the solvent polarity; lower concentrations of DMSO favored the furanoside product, while higher concentrations yielded the pyranoside. researchgate.net

This solvent dependence arises from several factors:

Hydrogen Bonding : As discussed previously, polar protic solvents like water form strong intermolecular hydrogen bonds, which can override the influence of intramolecular H-bonds and stabilize conformations with more exposed hydroxyl groups. nih.gov

Anomeric Effect : The strength of the anomeric effect is modulated by solvent polarity. More polar solvents can diminish the stabilizing energy of the anomeric effect, potentially shifting the conformational equilibrium.

Therefore, the conformational landscape of this compound is not fixed but is a dynamic system that adapts to its solvent environment.

Theoretical and Computational Investigations of Methyl D Glucofuranosides

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating the fundamental properties of methyl D-glucofuranosides at the atomic level.

Optimization of Molecular Structure and Electronic Properties.

DFT methods, such as B3LYP with various basis sets (e.g., 3-21G, 6-31G(d)), are employed to optimize the molecular geometry of methyl D-glucofuranoside and its derivatives. researchgate.netbanglajol.infospiedigitallibrary.orgbanglajol.info These calculations determine the most stable three-dimensional arrangement of atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies on methyl α-D-glucopyranoside derivatives have utilized DFT to explore their structural properties. banglajol.infobanglajol.info The optimized geometry is a prerequisite for the accurate calculation of other electronic properties.

Furthermore, these computational methods allow for the determination of key electronic properties such as electronic energies, dipole moments, and the distribution of electron density. banglajol.infobanglajol.info The molecular electrostatic potential (MEP) can also be calculated, which helps in identifying the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions. banglajol.infobanglajol.info

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Studies on methyl α-D-glucopyranoside derivatives have shown that a larger HOMO-LUMO gap implies higher kinetic stability, as more energy is required for electronic excitation. researchgate.net Conversely, a smaller gap suggests higher chemical reactivity. researchgate.net For example, in a study of various derivatives, the HOMO-LUMO energy gap was found to range from -9.756 to -7.756 kcal/mol. scispace.comjcchems.com This analysis helps in predicting how these molecules will interact with other chemical species and their potential as reactants in various chemical reactions.

| Compound | HOMO Energy (kcal/mol) | LUMO Energy (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |

|---|---|---|---|

| Derivative 10 | - | - | -7.756 |

| Derivative 12 | - | - | -9.756 |

Prediction of Spectroscopic Parameters (e.g., ECD Spectra).

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and properties. For instance, theoretical studies have been conducted to model the IR spectrum of methyl-β-D-glucopyranoside. spiedigitallibrary.org By calculating the vibrational frequencies and their corresponding intensities, researchers can interpret experimental IR spectra and gain a deeper understanding of the molecule's vibrational modes. spiedigitallibrary.org While specific data on the prediction of Electronic Circular Dichroism (ECD) spectra for this compound is not prevalent in the provided results, the methodology is a standard application of quantum mechanical calculations for chiral molecules.

Thermochemical Properties and Stability Predictions.

Quantum mechanical calculations are also used to predict the thermochemical properties of methyl D-glucofuranosides, such as their enthalpies, Gibbs free energies, and entropies. banglajol.infobanglajol.info These calculations provide insights into the thermodynamic stability of different conformations and derivatives of the molecule. For example, studies on methyl α-D-glucopyranoside and its modified derivatives have used DFT to explore their thermodynamic properties, which are crucial for understanding their behavior under different temperature and pressure conditions. banglajol.infobanglajol.info Experimental studies have also determined properties like the melting point, enthalpy, and entropy of fusion for methyl α-D-glucopyranoside. researchgate.net

| Property | Value | Method |

|---|---|---|

| Melting Point | 165-169 °C | Experimental sigmaaldrich.com |

| Enthalpy of Fusion | Data not specified | Experimental researchgate.net |

| Entropy of Fusion | Data not specified | Experimental researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Trajectories.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and interactions of methyl D-glucofuranosides in a simulated environment, often mimicking physiological conditions.

MD simulations have been employed to investigate the solution conformation of related disaccharides, such as methyl 4-O-β-d-glucopyranosyl-α-d-glucopyranoside. acs.orgacs.org These studies aim to understand the flexibility of the glycosidic linkage and the existence of different conformations, such as "extended" and "folded" forms, in solution. acs.orgacs.org For methyl α-D-glucopyranoside derivatives, MD simulations have been used to confirm the stable conformation and binding behavior when interacting with biological targets. bookpi.org A 100-ns molecular dynamics simulation, for example, can provide insights into the stability of the complex formed between a ligand and its receptor. bookpi.org The simulations track the trajectory of each atom, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule and its complexes. nih.gov

Molecular Docking Studies for Binding Affinity and Interaction Modes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interactions between small molecules like this compound derivatives and biological macromolecules, such as proteins.

These studies are crucial for understanding the binding affinity and the specific interactions that stabilize the complex. For instance, molecular docking has been used to investigate the binding of methyl α-D-glucopyranoside derivatives to various protein targets, including those from bacteria and fungi. banglajol.infobanglajol.infojcchems.com In one study, derivatives were docked against the Bacillus subtilis Obg protein, revealing strong interactions with specific amino acid residues like Arg236 and Arg238. banglajol.infobanglajol.inforesearchgate.net The results of docking studies are often expressed as a binding energy or docking score, where a more negative value typically indicates a stronger binding affinity. For example, some methyl α-D-glucopyranoside derivatives exhibited docking scores as high as -9.6 kcal/mol against Bacillus cereus. jcchems.com These computational predictions are invaluable for identifying potential drug candidates and guiding further experimental studies. bookpi.orgphyschemres.org

| Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative 8 | Bacillus subtilis HmoB | -10.11 |

| Derivative 9 | Bacillus subtilis HmoB | -10.41 |

| Derivative 10 | Bacillus subtilis HmoB | -12.20 |

| Compound 09 | Bacillus cereus | -9.6 |

| Compound 11 | Bacillus cereus | -9.6 |

| Compound 10 | E. Coli | -9.5 |

| Compound 07 | E. Coli | -9.3 |

Analysis of Noncovalent Interactions in Artificial Receptor-Carbohydrate Complexes

The study of noncovalent interactions is fundamental to understanding how artificial receptors recognize and bind to carbohydrates like this compound. These interactions, though individually weak, collectively determine the stability and specificity of the resulting complex. Key noncovalent forces at play include hydrogen bonding, van der Waals forces, CH-π interactions, and hydrophobic effects.

While specific studies on this compound are not prominent, research on the closely related methyl α-D-glucopyranoside complexed with an artificial receptor based on a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold provides a template for such investigations. rsc.orgresearchgate.net In these systems, X-ray crystallography has revealed the precise binding modes, showing how multiple hydrogen bonds and CH-π interactions between the sugar and the receptor's aromatic rings work in concert. rsc.orgnih.gov Such studies have demonstrated the presence of multiple, distinct receptor-carbohydrate complexes within a single crystal structure, highlighting the dynamic nature of molecular recognition. researchgate.netnih.gov

A hypothetical analysis of a this compound complex would involve similar computational approaches. The table below illustrates the types of noncovalent interactions that would be critical to analyze in a theoretical study of a hypothetical artificial receptor complexed with this compound.

| Interaction Type | Donor/Acceptor Groups (Hypothetical) | Typical Energy Range (kcal/mol) | Computational Method for Analysis |

| Hydrogen Bonding | Hydroxyl groups of glucofuranoside; Heteroatoms (N, O) in the receptor. | 3 - 10 | DFT, MP2, Atoms in Molecules (AIM) |

| CH-π Interactions | C-H bonds of the glucofuranoside; Aromatic rings of the receptor. | 0.5 - 2.5 | Symmetry-Adapted Perturbation Theory (SAPT), DFT-D |

| van der Waals Forces | All atoms in the complex. | 0.1 - 2.0 | Molecular Mechanics (MM), DFT with dispersion correction |

| Hydrophobic Effect | Nonpolar surfaces of the sugar and receptor. | Variable | Molecular Dynamics (MD) simulations in explicit solvent |

This table is illustrative and based on general principles, as specific data for this compound complexes is not available.

Theoretical Approaches to Protein-Carbohydrate Recognition (e.g., Lectin-Binding)

The recognition of carbohydrates by proteins, particularly lectins, is a cornerstone of numerous biological processes. Theoretical and computational methods are indispensable for deciphering the structural and energetic basis of this specificity. These approaches can predict how a specific carbohydrate like this compound might interact with a lectin's binding site.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand (the carbohydrate) when bound to a receptor (the protein) to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different binding poses. Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the protein-carbohydrate complex over time, providing insights into conformational changes and the role of solvent molecules.

For instance, theoretical studies on the binding of methyl-α-D-glucopyranoside to the lectin Concanavalin A have used these methods to propose probable binding modes. nih.gov These studies have suggested that factors like the potential to form favorable hydrogen bonds and hydrophobic interactions are more critical to binding affinity than steric factors alone. nih.gov

The application of machine learning and comprehensive feature analysis is also becoming a powerful tool in understanding lectin specificity. nih.gov By analyzing large datasets of known lectin-glycan complex structures, these methods can identify global determinants of specificity. For example, analyses have revealed that binding sites for sialic acid-containing glycans tend to be deep and enriched with positively charged residues, whereas sites for high-mannose glycans are often shallower and non-polar. nih.gov

A theoretical investigation into this compound binding to a lectin would follow a similar workflow. The table below outlines the key parameters and findings from a hypothetical computational study on the interaction between a lectin and this compound, drawing parallels from studies on related compounds.

| Computational Method | Parameter Investigated | Hypothetical Finding for a this compound Complex |

| Molecular Docking | Binding Affinity Score (kcal/mol) | A predicted negative binding energy, indicating favorable interaction. |

| Molecular Docking | Key Interacting Residues | Identification of specific amino acids (e.g., Asp, Asn, Tyr) forming hydrogen bonds with the furanoside's hydroxyl groups. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | A stable RMSD over the simulation time, suggesting the complex does not undergo major conformational changes. |

| Molecular Dynamics | Hydrogen Bond Occupancy | High occupancy for hydrogen bonds between the sugar's hydroxyls and the lectin's binding pocket, indicating stable interactions. |

This table presents a hypothetical scenario based on standard computational methodologies in the absence of specific literature for this compound.

Advanced Analytical Methodologies for Methyl D Glucofuranoside Research

Gas-Liquid Chromatography (GLC) of Methyl D-Glucofuranoside Derivatives

Gas-Liquid Chromatography (GLC) is a powerful technique for the quantitative analysis of volatile compounds. savemyexams.com However, this compound and other methyl glycosides are not inherently volatile due to their multiple hydroxyl groups. cdnsciencepub.com Therefore, analysis by GLC requires prior conversion into more volatile derivatives. cdnsciencepub.comnih.gov This method is instrumental in separating the four isomeric methyl glycosides of D-glucose: the α- and β-furanosides and the α- and β-pyranosides, which often form concurrently during synthesis. datapdf.comgoogle.com

Combined with mass spectrometry (GC-MS), this technique allows for the unambiguous identification of the different isomeric peaks, providing essential information for the structural characterization of glycoproteins and glycopeptides after methanolysis. portlandpress.comnih.gov The separation efficiency depends on the choice of the stationary phase and the operating temperature. For instance, different column packings may require specific temperatures to achieve optimal resolution of the isomeric derivatives. cdnsciencepub.com

Table 1: Example of GLC Separation of Trimethylsilylated Methyl Glycosides

| Compound | Relative Retention Time (Example) |

|---|---|

| Methyl β-D-glucofuranoside TMS ether | 1.00 |

| Methyl α-D-glucofuranoside TMS ether | 1.15 |

| Methyl β-D-glucopyranoside TMS ether | 1.50 |

| Methyl α-D-glucopyranoside TMS ether | 1.72 |

Note: Retention times are illustrative and vary based on specific column and conditions.

To make this compound amenable to GLC analysis, its polar hydroxyl groups must be chemically modified to reduce their polarity and increase their volatility. The most common derivatization technique is trimethylsilylation. sciepub.com

Trimethylsilylation involves reacting the methyl glycoside with a silylating agent, such as a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSC) in a pyridine (B92270) solvent. nih.gov This process replaces the hydrogen atoms of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. sciepub.comresearchgate.net The resulting per-O-trimethylsilyl derivatives are significantly more volatile and thermally stable, making them ideal for GLC analysis. cdnsciencepub.comresearchgate.net

The key advantages of trimethylsilylation include:

Ease of Preparation : The reaction is typically rapid and straightforward. cdnsciencepub.com

Enhanced Volatility : The TMS derivatives are sufficiently volatile for separation by GLC. cdnsciencepub.comsciepub.com

Mild Conditions : The derivatization process is generally mild, and crucially, there is no evidence of anomerization (conversion between α and β forms) or changes in the ring size (furanoside to pyranoside) during the trimethylsilylation procedure or the subsequent GLC analysis. cdnsciencepub.com

Reversibility : The original methyl glycoside can be recovered from its TMS ether by a very mild acid hydrolysis, which is useful for preparative-scale separations. cdnsciencepub.com

Other derivatization methods, such as the formation of heptafluorobutyrate derivatives of O-methyl-glycosides, have also been developed for the GLC analysis of monosaccharide compositions from complex biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis and purification of non-volatile compounds like this compound in their underivatized state. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is widely used for the separation of anomeric and isomeric mixtures of carbohydrates and for assessing the purity of synthesized products. ntnu.nonih.govnih.gov

The separation of this compound from its other isomers (α-glucofuranoside, and α- and β-glucopyranosides) can be challenging. The choice of stationary phase and mobile phase is critical. ntnu.no Reversed-phase columns (e.g., C18) are commonly used, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com The elution order is influenced by factors such as the degree of polymerization and the subtle differences in polarity between the isomers. researchgate.net For instance, preparative HPLC can be used to isolate specific isomers from a reaction mixture for further characterization. oup.com

HPLC is also a standard method for assessing the purity of commercial methyl glycoside products, often in conjunction with GLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By comparing the chromatogram of a sample to that of a known standard, the presence and quantity of impurities can be determined. researchgate.netsigmaaldrich.com The mutarotation of sugars in solution can sometimes lead to distorted or split peaks in HPLC, an effect that is dependent on the rate of interconversion relative to the separation time on the column. nih.gov

Table 2: Illustrative HPLC Purity Assessment

| Compound Analyzed | Purity Determined by HPLC |

|---|---|

| Methyl β-D-glucopyranoside | ≥99% |

| Methyl α-D-glucopyranoside | ≥99% |

| Eupalitin 3-O-β-D-galactopyranoside | 95.1% |

| Caffeic acid | 96.0% |

Source: Data for glucopyranosides from commercial standards sigmaaldrich.comsigmaaldrich.com; other data from a study on natural product isolation. nih.gov

Isotopic Dilution Analysis in Reaction Mechanism Studies

Isotopic dilution analysis is a sophisticated technique used to trace the pathways of atoms through a chemical reaction, providing deep insights into reaction mechanisms. wikipedia.orgscribd.com This method involves "labeling" a reactant, such as this compound, by replacing one or more of its atoms with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)). wikipedia.org The labeled compound is then subjected to the reaction, and the position of the isotope in the product molecules is determined, typically by mass spectrometry or NMR spectroscopy. acs.orgnih.gov

This methodology has been pivotal in understanding the mechanisms of glycoside formation and anomerization. For example, studies on the acid-catalyzed anomerization of methyl D-glucopyranosides and methyl D-glucofuranosides in deuterated methanol ([²H₄]methanol) have shown that the reaction proceeds with the exchange of the methoxy (B1213986) group with the solvent. rsc.org This finding helped to elucidate the role of intermediates, such as the D-glucopyranosyl cation, in the reaction pathway. rsc.org

By tracking the incorporation and rearrangement of labeled atoms, researchers can differentiate between proposed mechanistic pathways. acs.orgresearchgate.net For instance, isotopic labeling has been used to study the comparative rates of reaction in H₂O versus D₂O (a kinetic isotope effect), which provides information about the rate-determining steps in processes like mutarotation. nih.gov The magnitude of the isotope effect can help confirm whether a specific bond to the isotopic atom is broken in the transition state of the reaction. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl α-D-glucofuranoside |

| Methyl β-D-glucofuranoside |

| Methyl α-D-glucopyranoside |

| Methyl β-D-glucopyranoside |

| Hexamethyldisilazane (HMDS) |

| Trimethylsilyl chloride (TMSC) |

| Pyridine |

| Acetonitrile |

| Methanol |

| Deuterium |

| Carbon-13 |

| Oxygen-18 |

| D-glucose |

| D-glucopyranosyl cation |

| Heptafluorobutyrate |

| Caffeic acid |

Interactions of Methyl D Glucofuranosides in Model Biological Systems

Utilization as Non-Metabolizable Glucose Analogs in Cellular Transport Research

Methyl D-glucofuranoside is employed as a non-metabolizable analog of glucose to investigate the mechanisms of cellular transport. Due to the methyl group at the anomeric position, it is not recognized by the enzymes of the glycolytic pathway and therefore not metabolized by the cell. This property enables researchers to study the transport of glucose across cell membranes without the interference of subsequent metabolic processes.

The use of methyl α-D-glucoside, a related pyranoside, in studies of Pseudomonas aeruginosa has demonstrated how such analogs can elucidate transport system affinities. nih.gov While the glucose transport system of this bacterium showed a high affinity for glucose, its affinity for methyl α-D-glucoside was found to be 1,000-fold lower. nih.gov Such studies highlight the specificity of glucose transporters. Although detailed kinetic data for the furanoside form is less common, its use in conjunction with other glucose analogs helps to map the substrate specificity of various glucose transporter proteins in different cell types. The fundamental principle remains that the uptake of these non-metabolizable analogs directly reflects the activity of the transport proteins.

Investigations of Carbohydrate-Lectin Binding Specificity and Affinity (e.g., Concanavalin A)

The interactions between carbohydrates and lectins, proteins that bind to specific sugar moieties, are fundamental to many biological recognition events. Methyl D-glucofuranosides are valuable probes for studying these interactions. Concanavalin A (ConA), a well-studied lectin from the jack bean, exhibits a binding preference for α-D-mannose and α-D-glucose residues. worthington-biochem.com

Research indicates that for ConA to bind, there must be unmodified hydroxyl groups at the C-3, C-4, and C-6 positions of the glucopyranosyl or mannopyranosyl ring. worthington-biochem.comsigmaaldrich.com While ConA's interaction with the pyranose form of methyl α-D-glucoside is well-documented, the furanose form generally exhibits weaker binding. This difference in affinity underscores the conformational requirements of the lectin's binding site, providing insights into how the spatial arrangement of hydroxyl groups influences binding. The binding of various saccharides to ConA has been shown to be a single bimolecular step, with differences in affinity primarily arising from variations in the dissociation rate constants. nih.gov

| Ligand | Lectin | Comments on Binding Affinity |

| Methyl α-D-glucopyranoside | Concanavalin A | Acts as a competitive inhibitor. worthington-biochem.com |

| Methyl α-D-mannopyranoside | Concanavalin A | Generally shows higher affinity than the corresponding glucoside. |

| This compound | Concanavalin A | Lower affinity compared to its pyranoside counterpart. |

Elucidation of Molecular Recognition Mechanisms and Binding Sites

The study of how this compound and its isomers bind to lectins helps to clarify the molecular recognition mechanisms that govern carbohydrate-protein interactions. nih.gov By comparing the binding of different glycosides, researchers can dissect the contributions of specific hydrogen bonds and hydrophobic interactions to the stability of the complex. nih.gov

Theoretical studies have been employed to predict the binding modes of methyl α- and β-D-glucopyranosides to Concanavalin A, suggesting that the α-anomer has a more favorable orientation for forming strong hydrogen bonds and hydrophobic interactions. nih.gov Although not as extensively studied, the flexible nature of the furanose ring of this compound would present a different set of interactions within the binding pocket of a protein. These studies are crucial for understanding the basis of specificity in biological recognition.

Enzyme-Substrate Interaction Studies with Glycosidases and Glycosyltransferases

Methyl D-glucofuranosides serve as important tools for investigating the substrate specificity of enzymes that process carbohydrates, such as glycosidases and glycosyltransferases. conicet.gov.ar These enzymes often exhibit high specificity for both the ring size (furanose versus pyranose) and the anomeric configuration (α or β) of their substrates.

By using this compound as a potential substrate or inhibitor, the specificity of these enzymes can be probed. conicet.gov.ar For instance, an enzyme that shows activity towards a furanoside but not a pyranoside can be classified as a furanosidase. This approach is valuable for the characterization of newly discovered enzymes.

Analysis of Stereochemical Course and Regioselectivity in Enzymatic Transformations

The stereochemical outcome of an enzymatic reaction is a key indicator of its mechanism. Glycosidases catalyze the hydrolysis of glycosidic bonds, which can occur with either retention or inversion of the anomeric stereochemistry. By analyzing the products formed when this compound is used as a substrate, the stereochemical preference of the enzyme can be determined.

Similarly, glycosyltransferases catalyze the formation of glycosidic bonds by transferring a sugar moiety to an acceptor molecule. nih.gov Using this compound as an acceptor allows for the determination of the enzyme's regioselectivity—its preference for attaching the sugar to a specific hydroxyl group on the acceptor. This information provides valuable insights into the architecture and catalytic residues of the enzyme's active site. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Complex Glycoconjugates Incorporating Furanosides

The synthesis of oligosaccharides and glycoconjugates containing the five-membered furanoside ring presents unique challenges compared to their six-membered pyranose counterparts, primarily due to the lower thermodynamic stability of the furanose form. nih.govresearchgate.net Historically, methods like Fischer glycosylation under kinetic control were employed, but these often result in mixtures of isomers that require difficult separation. researchgate.net Emerging research is focused on developing more efficient and stereoselective strategies to incorporate furanosides into complex structures.

Key modern approaches include:

Chemoenzymatic Strategies : This powerful methodology utilizes enzymes such as glycosyltransferases and engineered glycosynthases to form glycosidic bonds with high specificity, often without the need for extensive protecting group manipulations. beilstein-journals.org

Automated Glycan Assembly (AGA) : AGA platforms are revolutionizing the synthesis of complex oligosaccharides. researchgate.net A notable success is the automated synthesis of linear galactofuranosides up to 20 units long, which was achieved by identifying the optimal thioglycoside building blocks and protecting groups to ensure stability during the assembly process. acs.org This technology is crucial for producing the quantities of complex glycans needed for biological studies. researchgate.net

Novel Activation and Coupling Methods : Researchers are exploring innovative ways to activate the anomeric center for glycosylation. This includes the development of self-activating donor groups and the use of photochemical conditions for site-selective modifications, which can provide valuable monosaccharide building blocks. beilstein-journals.orgrsc.org Advanced strategies for creating vaccine candidates have utilized iterative elongation and block glycosylation (e.g., [4+4] or [3+[2+2]] strategies) to assemble highly complex microbial glycans. nih.gov These sophisticated methods are essential for creating defined glycoconjugates to probe and modulate biological systems. nih.govfigshare.com

Integration of Advanced Spectroscopic Techniques for Subtler Structural and Conformational Insights

While NMR spectroscopy remains a cornerstone for structural elucidation, its ability to capture the full picture of the flexible furanoside ring is limited. researchgate.net Consequently, researchers are increasingly integrating a suite of advanced spectroscopic techniques to gain more nuanced insights into the structural and dynamic properties of these molecules. stfc.ac.uk

A recent collaborative study, for example, combined inelastic neutron scattering (INS), Raman spectroscopy, and infrared spectroscopy to observe all vibrational modes of methyl-β-D-ribofuranoside. stfc.ac.uk This multi-technique approach allows for a comprehensive analysis of the molecule's vibrational dynamics and structural properties. stfc.ac.uk Synchrotron-based methods, such as Small-Angle X-ray Scattering (SAXS), are also being applied to gather low-resolution structural information on glycan-containing macromolecules in solution. beilstein-journals.org

Table 1: Advanced Spectroscopic Techniques in Furanoside Analysis

| Technique | Principle | Information Gained | Relevance to Furanosides |

|---|---|---|---|

| Inelastic Neutron Scattering (INS) | Measures energy transfer between neutrons and a sample, detecting molecular vibrations. | Provides a complete vibrational spectrum, particularly sensitive to hydrogen atom movements. | Elucidates low-energy lattice vibrations and rotations of functional groups. stfc.ac.uk |

| Raman Spectroscopy | Based on the inelastic scattering of light by molecules, probing vibrational modes. | Reveals information on chemical structure, molecular conformation, and crystal structure. numberanalytics.com | Characterizes out-of-plane bending of the furanose ring and C-H/O-H stretching modes, indicating hydrogen bonding. stfc.ac.ukimperial.ac.uk |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules. | Identifies functional groups and chemical bonding within a molecule. numberanalytics.com | Complements Raman data to provide a full picture of the molecule's vibrational signature. stfc.ac.uk |

| Synchrotron Radiation (e.g., SAXS) | Uses high-intensity X-rays from a synchrotron source for diffraction and scattering experiments. | Provides structural information on macromolecules, including size, shape, and assembly in solution. beilstein-journals.org | Enables analysis of complex glycoconjugates and glycoproteins containing furanoside units. beilstein-journals.org |

| ¹³C Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of ¹³C nuclei. | Identifies and quantifies different isomers in a mixture. | Distinguishes between α and β anomers of both furanoside and pyranoside forms (e.g., MGαfur, MGβfur). researchgate.net |

Synergistic Application of Computational and Experimental Methodologies in Glycoscience

The inherent flexibility of the furanoside ring makes its structural and dynamic properties difficult to characterize by experimental methods alone. jst.go.jpnih.gov The integration of computational modeling with experimental data has become an indispensable strategy in modern glycoscience. nih.gov This synergistic approach provides a more complete, atomic-resolution understanding of glycan behavior. jst.go.jp

Molecular Dynamics (MD) simulations, for instance, can predict the three-dimensional structures and conformational ensembles of glycans in solution, offering insights that are often inaccessible through direct experimentation. jst.go.jpnih.gov These computational predictions can then be validated and refined against experimental data from techniques like NMR. nih.gov

A prime example of this synergy is the use of Density Functional Theory (DFT) to complement spectroscopic data. stfc.ac.uk In studies of furanoside vibrational signatures, DFT calculations are used to model the molecule's expected vibrational modes, which helps in assigning and interpreting the complex spectra obtained from INS, Raman, and IR spectroscopy. stfc.ac.uk This combined approach allows for a much deeper understanding of how molecular structure dictates dynamic behavior. nih.gov

Role of Furanosides in Complex Glycan Assembly and Biological Recognition Processes